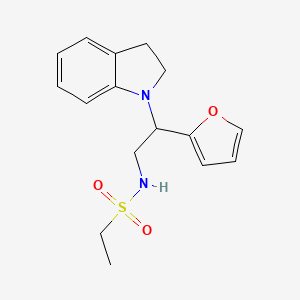

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide is a synthetic organic compound featuring a central ethyl backbone substituted with a furan-2-yl group, an indolin-1-yl moiety, and an ethanesulfonamide functional group. The indole scaffold is prevalent in pharmaceuticals due to its ability to interact with biological targets such as serotonin receptors, while the sulfonamide group enhances solubility and bioavailability.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-2-22(19,20)17-12-15(16-8-5-11-21-16)18-10-9-13-6-3-4-7-14(13)18/h3-8,11,15,17H,2,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWCCLSEVINFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. One possible route includes:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Indole synthesis: The indole moiety can be prepared via Fischer indole synthesis or other methods.

Coupling reaction: The furan and indole units are then coupled using a suitable linker, such as an ethyl group.

Sulfonamide formation: Finally, the ethanesulfonamide group is introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and indole rings can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potential therapeutic agent due to its structural features, which may interact with biological targets.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues in Patent Literature (Quinoline Derivatives)

Patent literature () describes quinoline-based sulfonamides, such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide . These compounds share indoline and furan-like (tetrahydrofuran) motifs but differ significantly in core structure and substituents:

| Feature | Target Compound | Patent Compound (Example) |

|---|---|---|

| Core Structure | Ethyl sulfonamide with indoline and furan | Quinoline fused with indoline and tetrahydrofuran |

| Key Groups | Ethanesulfonamide, indoline, furan | Cyano, trifluoromethyl, piperidinylidene acetamide |

| Molecular Weight | ~350–400 g/mol (estimated) | ~600–650 g/mol (bulky substituents) |

| Potential Targets | Serotonin receptors, enzymes | Kinases, anticancer targets |

| Solubility | Moderate (sulfonamide enhances hydrophilicity) | Likely lower due to aromatic bulk and CF₃ groups |

Key Differences :

- Patent compounds incorporate electron-withdrawing groups (e.g., cyano, trifluoromethyl) to enhance target selectivity and potency, whereas the target lacks such groups .

Pharmacopeial Furan-Sulfonamide Derivatives (Ranitidine-Related Compounds)

The United States Pharmacopeia () lists ranitidine-related furan derivatives, such as N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine related compound B) . These compounds share furan and sulfonamide/sulphanyl groups but differ in pharmacological context:

| Feature | Target Compound | Pharmacopeial Compound (Example) |

|---|---|---|

| Core Structure | Ethyl sulfonamide with indoline and furan | Furan linked to dimethylamino and sulphanyl groups |

| Key Groups | Indoline, ethanesulfonamide | Nitroethenediamine, sulphanyl, dimethylamino |

| Pharmacology | Potential CNS activity | H₂ receptor antagonism (ranitidine impurities) |

| Solubility | Moderate | High (due to polar nitro and amino groups) |

Key Differences :

Key Differences :

- Pd-mediated synthesis () introduces halogen substituents for further functionalization, a feature absent in the target .

Data Tables and Research Findings

Table 1. Comparative Analysis of Structural and Functional Features

| Compound Type | Core Structure | Molecular Weight (est.) | Key Functional Groups | Biological Target (Hypothesized) |

|---|---|---|---|---|

| Target Compound | Ethyl sulfonamide | ~350–400 g/mol | Indoline, furan, ethanesulfonamide | CNS receptors, enzymes |

| Patent Quinoline Deriv. | Quinoline | ~600–650 g/mol | Cyano, CF₃, piperidinylidene | Kinases, anticancer targets |

| Ranitidine-Related | Furan-sulphanyl | ~400–450 g/mol | Nitroethenediamine, dimethylamino | H₂ receptors (impurities) |

| Pd-Mediated Indole | Thiophene sulfonamide | ~500–550 g/mol | Iodo, allyl, thiophene | Enzyme inhibitors (via halogen) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving (1) coupling of furan-2-yl and indolin-1-yl moieties via nucleophilic substitution, (2) sulfonamide formation using ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), and (3) purification via column chromatography.

- Optimization : Key parameters include temperature control (0–25°C for exothermic steps), solvent selection (polar aprotic solvents for substitution reactions), and catalyst loading (e.g., Pd/C for hydrogenation if intermediates require reduction). Monitor reaction progress using TLC and confirm purity via HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Techniques :

- NMR : - and -NMR to confirm regiochemistry of furan and indoline groups (e.g., coupling constants for aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Peaks near 1150–1250 cm for sulfonamide S=O stretching.

- Data Interpretation : Cross-reference observed signals with computational predictions (e.g., PubChem data for analogous sulfonamides) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 14 days. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Findings : Sulfonamides are generally stable in neutral pH but may hydrolyze under strongly acidic/basic conditions. Furan rings are prone to oxidation; antioxidants like BHT may enhance stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the furan and indoline moieties?

- Approach :

Synthesize analogs with substitutions (e.g., thiophene instead of furan, isoindoline instead of indoline).

Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with structural features.

Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs common to indole derivatives).

- Data Analysis : Compare IC values and binding affinities to identify critical functional groups .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Strategies :

- Orthogonal Assays : Validate initial findings using disparate methods (e.g., fluorescence-based vs. radiometric assays).

- Proteomic Profiling : Identify off-target interactions via affinity chromatography and mass spectrometry.

- Condition Optimization : Test activity under varying redox conditions (e.g., glutathione levels) to assess oxidative sensitivity.

- Case Study : Discrepancies in antibacterial activity may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what in vitro assays validate these predictions?

- Modeling Tools : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 interactions.

- Validation :

- Caco-2 Assays : Measure intestinal permeability.

- Microsomal Stability Tests : Incubate with liver microsomes to estimate metabolic half-life.

- Outcome : Refine synthetic modifications (e.g., adding methyl groups to improve metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.